molecular formula C15H15ClN2O3S B2771004 3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2185590-47-8

3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2771004
CAS RN: 2185590-47-8
M. Wt: 338.81
InChI Key: NKXAJCFMTAZSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound “3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a versatile material used in scientific research. It has a molecular weight of 336.77 and a molecular formula of C16H17ClN2O4 . Its unique properties make it suitable for various applications, including drug development, organic synthesis, and material science.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.77 and a molecular formula of C16H17ClN2O4 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds related to 3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their pharmacological properties. A study by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinone derivatives, assessing their antibacterial and antifungal activities. These compounds showed activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Mistry & Desai, 2006).

Anticancer and Anti-inflammatory Properties

Another significant application is in the development of novel 5-benzylidenethiazolidine-2,4-dione derivatives for treating inflammatory diseases. Ma et al. (2011) synthesized a series of these compounds, demonstrating their efficacy in inhibiting nitric oxide production, iNOS activity, and prostaglandin E2 generation in lipopolysaccharide-induced RAW 264.7 cells. Some derivatives were found to be more effective than the commercial anti-inflammatory drug indomethacin, showcasing their potential as anti-inflammatory agents. Furthermore, these compounds displayed protective properties in carrageenan-induced paw edema and adjuvant-induced arthritis rat models, highlighting their potential as therapeutic agents for inflammatory conditions (Ma et al., 2011).

Antifungal Compound Solubility and Partitioning

Volkova, Levshin, and Perlovich (2020) focused on a novel antifungal compound from the 1,2,4-triazole class, demonstrating its pharmacologically relevant physicochemical properties, including solubility in various solvents. This research provides insights into the solute-solvent interactions, solubility thermodynamics, and partitioning processes, crucial for developing effective antifungal therapies (Volkova et al., 2020).

Antibacterial and Anticancer Activity

Research into thiazolidine-2,4-dione derivatives has also explored their antibacterial and anticancer potential. A study by Uwabagira and Sarojini (2019) designed and synthesized compounds for in vitro antibreast cancer activity, showing cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory activity. The compound exhibited nonhemolytic and nontoxic effects on human blood cells, indicating its safety profile and efficacy as a potential anticancer agent (Uwabagira & Sarojini, 2019).

properties

IUPAC Name

3-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-11-3-1-2-10(6-11)4-5-13(19)17-7-12(8-17)18-14(20)9-22-15(18)21/h1-3,6,12H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXAJCFMTAZSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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